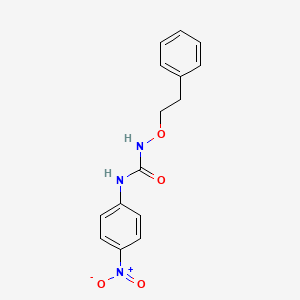
1-(4-Nitrophenyl)-3-phenethoxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-3-phenethoxyurea is an organic compound characterized by the presence of a nitrophenyl group and a phenethoxyurea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-phenethoxyurea typically involves the reaction of 4-nitrophenyl isocyanate with phenethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)-3-phenethoxyurea undergoes various chemical reactions, including:
Substitution: The phenethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(4-Aminophenyl)-3-phenethoxyurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-3-phenethoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenethoxyurea moiety can form hydrogen bonds with target molecules, influencing their activity and function .
類似化合物との比較
1-(4-Nitrophenyl)-3-phenylurea: Similar structure but lacks the phenethoxy group.
1-(4-Nitrophenyl)-3-ethoxyurea: Similar structure but with an ethoxy group instead of a phenethoxy group.
Uniqueness: 1-(4-Nitrophenyl)-3-phenethoxyurea is unique due to the presence of both the nitrophenyl and phenethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
生物活性
1-(4-Nitrophenyl)-3-phenethoxyurea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- Appearance : Typically appears as a yellow crystalline solid.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have shown the ability to interact with various receptors, suggesting that this compound may also bind to specific biological targets, leading to diverse biological effects.
- Biochemical Pathways : It is hypothesized that this compound influences multiple biochemical pathways, including those involved in inflammation and cancer cell proliferation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It is particularly noted for its action against specific enzyme targets involved in tumor growth. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in cancer progression.
Antiviral Properties
There is emerging evidence suggesting that this compound may possess antiviral properties, potentially affecting viral replication processes. This activity is likely mediated through interference with viral protein synthesis or by modulating host cell responses.
Anti-inflammatory Effects
The compound has been observed to reduce inflammation in various models, indicating its potential use in treating inflammatory diseases. This effect may be linked to its ability to inhibit pro-inflammatory cytokines and mediators.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antiviral | Reduction in viral replication | |
| Anti-inflammatory | Decrease in pro-inflammatory cytokines |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cell growth.
Case Study 2: Anti-inflammatory Response
A model of acute inflammation was used to assess the anti-inflammatory effects of the compound. Results showed that administration of this compound significantly reduced edema and levels of inflammatory markers compared to placebo groups.
特性
IUPAC Name |
1-(4-nitrophenyl)-3-(2-phenylethoxy)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(16-13-6-8-14(9-7-13)18(20)21)17-22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWXJJKTSFJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCONC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














